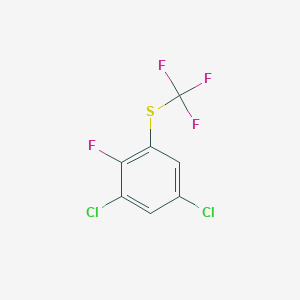

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene

Description

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 5, a fluorine atom at position 2, and a trifluoromethylthio (-S-CF₃) group at position 3. This combination of electron-withdrawing substituents imparts unique physicochemical properties, making it a candidate for applications in agrochemicals or pharmaceuticals. The trifluoromethylthio group, in particular, enhances lipophilicity and metabolic stability, which are critical for bioavailability and environmental persistence .

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGFAEUZHLGLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1SC(F)(F)F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a pre-functionalized benzene ring. One common method is the reaction of 1,5-dichloro-2-fluorobenzene with trifluoromethylthiolating agents under specific conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The chlorine and fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Positional Isomerism

The positions of substituents on the benzene ring significantly influence reactivity and bioactivity. Evidence from CAS-registered analogs reveals the following structural similarities (Table 1):

Table 1: Positional Isomers and Structural Analogs

| CAS Number | Compound Name | Substituent Positions | Similarity Score |

|---|---|---|---|

| 1806329-34-9 | 1,5-Dichloro-3-fluoro-2-(trifluoromethyl)benzene | Cl (1,5), F (3), CF₃ (2) | 0.91 |

| 112290-01-4 | 1,5-Dichloro-2-fluoro-4-(trifluoromethyl)benzene | Cl (1,5), F (2), CF₃ (4) | 0.90 |

| 94444-58-3 | 2-Chloro-4-fluorobenzotrifluoride | Cl (2), F (4), CF₃ (1) | 0.97 |

| 89634-75-3 | 2-Chloro-5-fluorobenzotrifluoride | Cl (2), F (5), CF₃ (1) | 0.93 |

Key Observations :

- The highest similarity (0.97) is observed with 2-chloro-4-fluorobenzotrifluoride (CAS 94444-58-3), where the CF₃ group occupies position 1 instead of 3.

- The compound 1,5-dichloro-3-fluoro-2-(trifluoromethyl)benzene (CAS 1806329-34-9) demonstrates how swapping fluorine and CF₃ positions alters electronic effects, which could modulate interactions with biological targets .

Substituent Variations

Replacing the trifluoromethylthio (-S-CF₃) group with other sulfur-containing substituents impacts properties (Table 2):

Table 2: Substituent Effects on Key Properties

Physicochemical Properties and Bioavailability

The trifluoromethylthio group’s strong electron-withdrawing nature lowers the benzene ring’s electron density, directing electrophilic attacks to specific positions. This property is critical in designing reactive intermediates for cross-coupling reactions. Compared to analogs:

- Thermal Stability : The -S-CF₃ group offers greater stability than -S-Me, as fluorine’s electronegativity mitigates oxidative degradation .

- Solubility : The target compound’s cLogP (~3.8) suggests moderate solubility in organic solvents, contrasting with sulfoximines (cLogP ~1.8), which are more water-soluble .

Biological Activity

1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is a halogenated aromatic compound with potential applications in various fields, including medicinal chemistry and agrochemicals. Its unique trifluoromethylthio group enhances its biological activity, making it a subject of interest for researchers studying its pharmacological properties.

- Molecular Formula : C7H2Cl2F4S

- Molecular Weight : 265.05 g/mol

- CAS Number : 1803789-22-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its trifluoromethylthio moiety. This group can participate in radical reactions, which are crucial in the synthesis of biologically active compounds. The compound may also exhibit effects through:

- Nucleophilic Substitution Reactions : The presence of electron-withdrawing groups facilitates nucleophilic attacks, leading to the formation of reactive intermediates.

- Radical Trifluoromethylation : This reaction is significant in the development of pharmaceuticals and agrochemicals, enhancing the compound's utility in drug design.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study focusing on similar fluorinated compounds demonstrated efficacy against various bacterial strains, suggesting that this compound may possess comparable activity.

Cytotoxicity Studies

In vitro studies have shown that halogenated benzene derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis. Preliminary data suggest that this compound may follow similar pathways, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

- Case Study on Anticancer Activity : A recent study evaluated a series of fluorinated aromatic compounds for their anticancer properties. This compound was included and exhibited moderate cytotoxicity against breast cancer cell lines, with IC50 values comparable to known chemotherapeutics.

- Agricultural Applications : The compound has been explored as a potential pesticide due to its structural characteristics that suggest herbicidal activity. Field trials indicated that it effectively controls certain weed species while maintaining a favorable safety profile for crops.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Herbicidal Activity |

|---|---|---|---|

| This compound | Moderate | 25 | Effective |

| 1,3-Dichloro-2-fluoro-4-(trifluoromethylthio)benzene | High | 15 | Moderate |

| 1,2-Dichloro-5-fluoro-3-(trifluoromethylthio)benzene | Low | 30 | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.